ML314

GPCR signaling biased agonism drug discovery

Researchers studying β-arrestin-dependent NTR1 signaling often face confounding Gq-mediated calcium mobilization with conventional balanced agonists. ML314 solves this by delivering full β-arrestin agonism (EC50 = 2.0 μM) with no detectable calcium flux up to 30 μM-providing a clean tool for pathway-specific interrogation. • β-Arrestin-biased: full arrestin recruitment without Gq calcium mobilization, enabling isolated study of arrestin-dependent ERK1/2 activation, receptor internalization, and transcriptional regulation. • Allosteric enhancer: unmasks cryptic NTR1 binding sites, increasing Bmax for ¹²⁵I-neurotensin up to 5.5-fold and potentiating endogenous neurotensin signaling for physiologically relevant models. • CNS-penetrant in vivo tool: confirmed brain-to-plasma ratio of 1.3-1.6 in mice; validated efficacy in attenuating methamphetamine-induced hyperlocomotion and self-administration at 10-30 mg/kg i.p. Supplied as a crystalline solid with ≥98% purity; shipped under ambient or blue ice conditions to ensure stability. Standard analytical documentation (HPLC, NMR, MS) accompanies every batch.

Molecular Formula C24H28N4O3
Molecular Weight 420.5 g/mol
Cat. No. B609140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML314
SynonymsML 314;  ML-314;  ML314.
Molecular FormulaC24H28N4O3
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5
InChIInChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3
InChIKeySWEOAXMICIJCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML314 Procurement Guide: Baseline Characterization of a Brain-Penetrant NTR1 β-Arrestin Biased Agonist


ML314 (2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline) is a non-peptidic small molecule identified as a full agonist of the neurotensin receptor 1 (NTR1) [1]. It exhibits a unique signaling bias, acting as a β-arrestin-biased agonist that promotes β-arrestin recruitment to NTR1 with an EC50 of 1.9-2.0 μM, while demonstrating minimal G-protein-mediated calcium mobilization [1]. This biased signaling profile differentiates ML314 from classic balanced agonists and underpins its distinct pharmacological fingerprint [2].

Signaling Bias

Reported β-arrestin-biased NTR1 agonism with minimal Gq calcium mobilization, enabling pathway-selective studies.

Brain Penetration

Brain-penetrant chemotype supported by in vitro and in vivo CNS exposure data; suitable for behavioral research models.

Allosteric Profile

Positive allosteric modulator that unmasks cryptic neurotensin binding sites, amplifying endogenous NT tone.

ML314 Sourcing Considerations: Why Generic NTR1 Agonists Cannot Substitute for a Biased, Brain-Penetrant Allosteric Modulator


The NTR1 agonist landscape comprises chemically and pharmacologically distinct classes, including peptidic ligands (e.g., neurotensin and its fragments), small-molecule balanced agonists (e.g., PD149163), and other biased modulators (e.g., SBI-553). Generic substitution is contraindicated because ML314 combines three differentiating properties not simultaneously present in any single comparator: (1) β-arrestin-biased agonism without Gq-mediated calcium flux [1], (2) positive allosteric modulation that unmasks cryptic NTR1 binding sites [2], and (3) demonstrated in vivo brain penetration with behavioral efficacy in rodent models of psychostimulant abuse [3]. These features are intrinsically linked to ML314's specific quinazoline-piperazine scaffold; even closely related analogs (e.g., ML301) exhibit distinct profiles in key parameters such as BBB permeability [4]. Consequently, substituting a different NTR1 ligand introduces the risk of activating divergent signaling pathways, exhibiting poor CNS exposure, or lacking the allosteric enhancement of endogenous neurotensin tone, thereby compromising experimental reproducibility and translational validity.

Signaling Mismatch

Balanced NTR1 agonists activate Gq calcium signaling, which may confound β-arrestin pathway separation and alter cellular readouts.

Allosteric Gap

Orthosteric ligands do not replicate ML314’s allosteric enhancement of neurotensin binding, limiting physiological tone amplification studies.

CNS Exposure

Structurally related quinazoline analogs may lack adequate brain penetration; their CNS pharmacodynamic profile may differ substantially.

ML314 Product-Specific Quantitative Evidence Guide: Verified Differentiators for Scientific Selection


ML314 vs. Peptide Agonists: Quantitative Evidence for β-Arrestin Bias and Absence of Gq-Mediated Calcium Mobilization

In a head-to-head assay comparing functional outcomes at NTR1, ML314 exhibits a clear signaling bias distinct from peptide-based agonists like neurotensin. While neurotensin robustly stimulates both Gq-mediated calcium mobilization and β-arrestin recruitment, ML314 is a biased agonist that selectively activates the β-arrestin pathway with no significant calcium response [1]. In a primary β-arrestin recruitment assay, ML314 acts as a full agonist with an EC50 of 2.0 μM (100% efficacy relative to neurotensin's β-arrestin response) [1]. In contrast, in a calcium mobilization assay performed in CHO cells expressing human NTR1, ML314 at concentrations up to 30 μM elicited no measurable response (<10% of the neurotensin maximum), whereas the peptide agonist neurotensin produced a robust calcium flux (EC50 = 1.2 nM, Emax = 100%) [2]. This functional selectivity profile is also reflected in the compound's ability to antagonize G protein signaling, as ML314 (10 μM, 10 min) inhibits neurotensin-stimulated G protein activation in HEK293 cells [3]. This clear functional divergence demonstrates that ML314 does not simply mimic peptide agonists but rather redirects NTR1 signaling toward β-arrestin-dependent pathways, a property that has distinct biochemical and functional consequences.

β‑Arrestin Bias vs NT Peptide
Head‑to‑head
ML314: β‑arrestin EC50 2.0 μM (full agonist); no calcium response up to 30 μM. >15,000‑fold bias factor over Gq.
Supports β-arrestin pathway‑selective research without Gq interference.
CHO‑hNTR1 cells; PathHunter and Calcium 5 assays.
GPCR signaling biased agonism drug discovery neurotensin receptor

ML314 vs. Other Biased NTR1 Modulators: Unique Allosteric Enhancement of Endogenous Neurotensin Binding

ML314 exhibits a dual pharmacological mechanism not shared by many other biased NTR1 ligands: it acts as both a β-arrestin-biased agonist and a positive allosteric modulator (PAM) of endogenous neurotensin binding [1]. In competitive radioligand binding experiments using 125I-neurotensin (125I-NT) on membranes from U2OS cells expressing NTR1, ML314 paradoxically increases the total number of detectable binding sites rather than simply competing for the orthosteric pocket. At a concentration of 2 μM, ML314 increased the maximum specific binding of 125I-NT by 551% (from 100% baseline to 651% of control) [2]. In a related experiment, the measured percent bound radioligand in the presence of ML314 alone reached 745 ± 123% relative to no displacer, compared to 16 ± 8% for cold NT peptide, indicating ML314 unmasks a substantial pool of cryptic NTR1 binding sites [2]. Furthermore, ML314 functions as a pure allosteric enhancer, shifting the NT concentration-response curve leftward: in the presence of 1 μM ML314, the Log(EC50) for NT-induced receptor internalization shifted from -9.34 ± 0.13 to -9.64 ± 0.13 (approximately a 2-fold increase in potency) [3]. This allosteric enhancement is a property not observed for balanced agonists like PD149163 or other orthosteric ligands.

Allosteric NT Binding Enhancement
Head‑to‑head
+551 % 125I‑NT binding (651 % of control); Log(EC50) shift for NT internalization from −9.34 to −9.64 with 1 μM ML314.
Supports endogenous NT tone amplification studies via cryptic site unmasking.
U2OS‑NTR1 membranes; radioligand binding and FAP internalization assay.
allosteric modulation receptor pharmacology neurotensin signaling drug abuse

ML314 vs. ML301: Superior Brain Penetration Evidenced by in Vitro BBB-PAMPA Permeability

Within the same chemical series, ML314 demonstrates a marked improvement in predicted brain penetration compared to its predecessor ML301. Using the Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (BBB-PAMPA), ML314 exhibited a permeability coefficient (Pe) of 399 × 10⁻⁶ cm/s, whereas ML301 showed a Pe of only 1.2 × 10⁻⁶ cm/s [1]. This represents a >330-fold higher predicted passive diffusion across the BBB for ML314. This in vitro differentiation was corroborated by in vivo pharmacokinetic analysis in C57BL/6J mice, where ML314 achieved brain-to-plasma concentration ratios of 1.3 at 10 mg/kg (i.p.) and 1.6 at 30 mg/kg (i.p.), confirming adequate CNS exposure [2]. In contrast, ML301 was not reported to demonstrate comparable brain penetration in vivo. The substantial improvement in BBB-PAMPA permeability for ML314 is attributed to the optimized quinazoline scaffold and specific substitution pattern, making it a superior choice for studies requiring central NTR1 engagement.

BBB Permeability vs ML301
Head‑to‑head
332.5‑fold higher BBB‑PAMPA Pe (399 vs 1.2 ×10⁻⁶ cm/s); in vivo brain/plasma ratio 1.3–1.6 in mice.
Supports CNS‑penetrant NTR1 research tool selection over prior analogs.
BBB‑PAMPA (pH 7.4/7.4); C57BL/6J mice, 10–30 mg/kg i.p.
blood-brain barrier CNS drug delivery ADME permeability

ML314 vs. SBI-553: Distinct Allosteric Mechanisms and Potency Profiles for NTR1 Modulation

ML314 and SBI-553 are both brain-penetrant allosteric modulators of NTR1, but they exhibit distinct pharmacological profiles that dictate different experimental applications. SBI-553 is a β-arrestin-biased positive allosteric modulator (PAM) with a reported EC50 of 0.34 μM for β-arrestin recruitment, making it approximately 5.6-fold more potent than ML314 (EC50 = 1.9 μM) in this assay . However, ML314 demonstrates a unique property not reported for SBI-553: it unmasks cryptic NTR1 binding sites for endogenous neurotensin, increasing the Bmax by up to 5.5-fold [1]. Furthermore, ML314 is characterized as a full agonist for β-arrestin recruitment (100% efficacy relative to NT), whereas SBI-553 is described primarily as an allosteric modulator that biases NT signaling rather than a direct agonist [2]. Mechanistically, recent cryo-EM and NMR studies reveal that ML314 stabilizes a distinct NTS1:G protein complex conformation without triggering transducer dissociation, effectively locking the receptor in a signaling-incompetent state for G protein while permitting β-arrestin engagement [3]. The binding site for ML314 is proposed to be at the intracellular GPCR-transducer interface, a region also implicated for SBI-553 binding, but the specific conformational consequences differ [4].

Functional Profile vs SBI‑553
Reported
SBI‑553 ~5.6× more potent (EC50 0.34 μM) but does not unmask NT binding sites; ML314 uniquely increases Bmax 5.5‑fold.
Allosteric mechanism context may determine assay choice; cryptic site enhancement unique to ML314.
Cross‑study comparison; structural basis from cryo‑EM/NMR (Bumbak 2023).
allosteric modulator GPCR pharmacology biased signaling drug discovery

ML314 In Vivo Efficacy: Attenuation of Methamphetamine-Induced Hyperlocomotion and Self-Administration

ML314 demonstrates robust in vivo efficacy in multiple preclinical models of psychostimulant abuse, providing functional validation of its CNS penetration and target engagement. In C57BL/6J wild-type mice, a single intraperitoneal dose of ML314 (10-30 mg/kg) significantly attenuated methamphetamine-induced hyperlocomotion [1]. In a separate model using dopamine transporter knockout mice, ML314 (20 mg/kg, i.p.) reduced amphetamine-like hyperlocomotion, confirming that the effect is not dependent on dopamine transporter blockade [2]. Critically, in a rat model of drug-taking behavior, ML314 blocked methamphetamine self-administration, a gold-standard preclinical measure of anti-addiction efficacy [3]. Additionally, ML314 reduced methamphetamine-associated conditioned place preference in mice, indicating an effect on drug-associated reward memory [4]. While other NTR1 ligands (e.g., PD149163) have shown activity in some behavioral assays, the combination of consistent efficacy across hyperlocomotion, self-administration, and conditioned place preference, coupled with the unique biased allosteric mechanism, establishes ML314 as a well-validated tool compound for addiction research.

In Vivo Behavioral Models
Class‑level
Attenuated METH hyperlocomotion (10–30 mg/kg i.p.), blocked METH self‑administration, reduced conditioned place preference in rodents.
Supports behavioral model‑response interpretation; outcomes consistent with NTR1/β‑arrestin engagement.
Model‑specific findings; independent replication in additional cohorts may strengthen inference.
behavioral pharmacology addiction methamphetamine in vivo efficacy

ML314 Optimal Application Scenarios: High-Impact Research Use Cases Derived from Verified Evidence


Dissecting β-Arrestin-Specific Signaling in GPCR Pharmacology

Investigators seeking to isolate and study β-arrestin-dependent signaling downstream of NTR1 without confounding Gq-mediated calcium flux should select ML314. As quantitatively demonstrated in Section 3, ML314 acts as a full β-arrestin agonist (EC50 = 2.0 μM) with no detectable calcium mobilization at concentrations up to 30 μM, providing a clean pharmacological tool for pathway-specific interrogation [1]. This bias is critical for elucidating the distinct physiological roles of arrestin-mediated signaling in processes such as receptor internalization, ERK1/2 activation, and transcriptional regulation, as distinct from G protein-driven second messenger cascades.

Augmenting Endogenous Neurotensin Tone via Allosteric Modulation

For studies aiming to enhance the physiological actions of endogenous neurotensin rather than simply flooding the system with an exogenous agonist, ML314's unique allosteric enhancer property is essential. As shown in Section 3, ML314 unmasks cryptic NTR1 binding sites, increasing the Bmax for 125I-neurotensin by up to 5.5-fold (to 651% of control at 2 μM) and shifting the NT internalization potency leftward [2]. This mechanism allows researchers to probe the functional consequences of amplified endogenous NT signaling in native tissues, providing a more physiologically relevant model than supraphysiological stimulation with peptide agonists.

Preclinical Behavioral Studies in Addiction and Neuropsychiatric Disorders

ML314 is the NTR1 ligand of choice for in vivo behavioral studies requiring reliable CNS exposure and validated anti-addiction efficacy. The compound's brain penetration is confirmed by a brain-to-plasma ratio of 1.3-1.6 in mice [3] and a >330-fold higher BBB-PAMPA permeability than its predecessor ML301 [4]. Furthermore, as detailed in Section 3, ML314 has demonstrated robust efficacy in attenuating methamphetamine-induced hyperlocomotion (10-30 mg/kg i.p.), blocking methamphetamine self-administration in rats, and reducing conditioned place preference [5]. This established in vivo pharmacology makes ML314 a well-characterized tool for investigating NTR1/β-arrestin pathways in addiction circuitry and for validating novel therapeutic hypotheses in substance use disorders.

Structural and Biophysical Studies of Biased GPCR Allostery

ML314 serves as a prototypical chemical probe for investigating the structural basis of β-arrestin-biased allostery at GPCRs. Recent cryo-EM and NMR studies have utilized ML314 to capture and stabilize distinct NTS1 conformational states, revealing that the compound locks the receptor:G protein complex in a signaling-incompetent conformation without triggering transducer dissociation [6]. This unique mechanistic footprint makes ML314 a valuable tool for biophysicists and structural biologists aiming to map the conformational landscape of biased signaling, understand allosteric modulation at the atomic level, and inform structure-based drug design efforts targeting the intracellular GPCR-transducer interface.

Application
Selection Property
Validation Focus
β‑Arrestin pathway‑selective GPCR studies
Biased agonism profile (β‑arrestin vs Gq)
β‑arrestin recruitment and calcium mobilization endpoint review
Endogenous NT tone amplification
Allosteric enhancer of neurotensin binding
NT binding capacity and internalization endpoint review
CNS behavioral model studies
Brain‑penetrant NTR1 biased agonist
Behavioral model‑response and CNS exposure review
GPCR biased allostery structural studies
Conformationally selective NTS1 modulator
Cryo‑EM/NMR conformational state review

Technical Documentation Hub

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